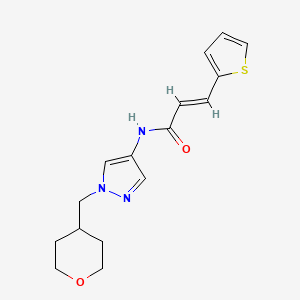![molecular formula C17H16N4O2 B2646253 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol CAS No. 2380061-71-0](/img/structure/B2646253.png)
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol is a complex organic compound that features a benzofuran ring and a pyridopyrimidine moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzofuran Ring: Starting from a suitable phenol derivative, cyclization reactions can be employed to form the benzofuran ring.
Introduction of the Ethan-1-ol Moiety: This can be achieved through alkylation reactions.
Attachment of the Pyridopyrimidine Group: This step might involve nucleophilic substitution reactions where the pyridopyrimidine ring is introduced.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of ketones or aldehydes.
Reduction: This might reduce nitro groups to amines.
Substitution: Halogenation or nitration reactions can introduce new functional groups.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation might yield benzofuran ketones, while reduction could produce benzofuran amines.
Applications De Recherche Scientifique
Chemistry: As a building block for more complex molecules.
Biology: Studying its interactions with biological macromolecules.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mécanisme D'action
The mechanism of action of 1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, modulating their activity. The molecular targets could include kinases, G-protein coupled receptors, or ion channels.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-aminoethanol: Lacks the pyridopyrimidine group.
2-(2,3-Dihydro-1-benzofuran-5-yl)ethan-1-amine: Similar structure but different functional groups.
Uniqueness
1-(2,3-Dihydro-1-benzofuran-5-yl)-2-({pyrido[2,3-d]pyrimidin-4-yl}amino)ethan-1-ol is unique due to the combination of the benzofuran and pyridopyrimidine rings, which might confer distinct biological activities and chemical properties.
Propriétés
IUPAC Name |
1-(2,3-dihydro-1-benzofuran-5-yl)-2-(pyrido[2,3-d]pyrimidin-4-ylamino)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N4O2/c22-14(11-3-4-15-12(8-11)5-7-23-15)9-19-17-13-2-1-6-18-16(13)20-10-21-17/h1-4,6,8,10,14,22H,5,7,9H2,(H,18,19,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMGLSXMNNSHLCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C1C=C(C=C2)C(CNC3=NC=NC4=C3C=CC=N4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

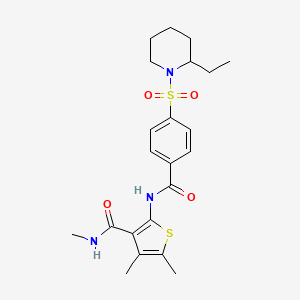
![2-Methoxyethyl 5-[(2-fluorophenyl)methoxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2646172.png)
![(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)(1-(thiophen-2-yl)cyclopentyl)methanone](/img/structure/B2646173.png)
![2-(1-((3'-(trifluoromethyl)-[1,1'-biphenyl]-4-yl)sulfonyl)pyrrolidin-3-yl)-2H-1,2,3-triazole](/img/structure/B2646180.png)
![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B2646182.png)
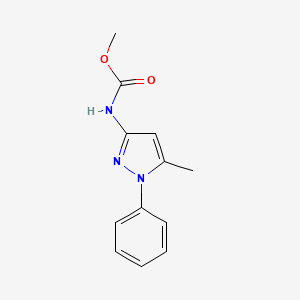
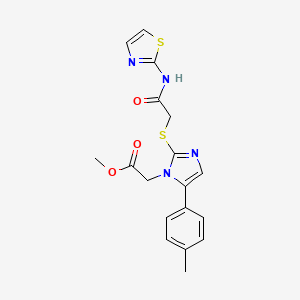
![1,7-Dioxaspiro[4.4]non-2-en-4-one](/img/structure/B2646185.png)
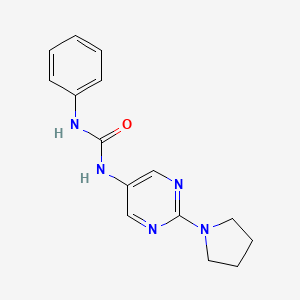
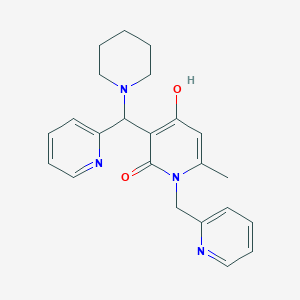
![1-methyl-3-[3-(1H-1,2,3-triazol-1-yl)pyrrolidine-1-carbonyl]-1,2-dihydropyridin-2-one](/img/structure/B2646190.png)
![methyl 2-((1,1-dioxido-3-oxo-2-(m-tolyl)-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)-4-methoxybenzoate](/img/structure/B2646191.png)
